Technical Guide: 2-Aminopyrimidine-4-carboxamide (CAS 1823879-58-8)
Technical Guide: 2-Aminopyrimidine-4-carboxamide (CAS 1823879-58-8)
[1][2]
Executive Summary: The Structural Imperative
In the landscape of modern kinase inhibitor design, 2-Aminopyrimidine-4-carboxamide (CAS 1823879-58-8) represents a high-value scaffold. Unlike its more common isomers, this specific arrangement offers a unique "donor-acceptor-donor" (D-A-D) hydrogen bonding motif critical for interacting with the hinge region of ATP-binding pockets in enzymes such as Janus Kinases (JAK) and Cyclin-Dependent Kinases (CDK).
This guide moves beyond basic catalog data to provide a process-chemistry perspective on synthesizing, purifying, and validating this intermediate. It is designed for medicinal chemists requiring high-purity building blocks for fragment-based drug discovery (FBDD).
Chemical Profile & Specifications
| Property | Specification | Notes |
| Chemical Name | 2-Aminopyrimidine-4-carboxamide | Also known as 2-amino-4-carbamoylpyrimidine |
| CAS Number | 1823879-58-8 | Distinct from the acid precursor (2164-65-0) |
| Molecular Formula | C₅H₆N₄O | |
| Molecular Weight | 138.13 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 300) |
| Appearance | White to Off-White Solid | Coloration often indicates oxidation of the amino group |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (DCM, Hexane) |
| pKa (Predicted) | ~3.5 (Pyrimidine N1) | The 2-amino group reduces basicity via resonance |
| H-Bond Donors | 2 (Amide NH₂, Amine NH₂) | 4 potential H-bonds total |
| H-Bond Acceptors | 4 (Pyrimidine N1/N3, Amide O) | Critical for Hinge Binding |
Strategic Synthesis & Process Chemistry
Visualization: Synthetic Pathways
The following diagram outlines the logical flow for generating the target carboxamide from commercially available precursors.
Figure 1: Primary and alternative synthetic routes. Route A (Blue path) is recommended for high-purity lab synthesis.
Detailed Protocol: Route A (Ester Aminolysis)
This two-step protocol minimizes side reactions associated with direct coupling agents.
Step 1: Methyl Ester Formation
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Reagents: Suspend 2-aminopyrimidine-4-carboxylic acid (1.0 eq) in anhydrous Methanol (10-15 volumes).
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Catalyst: Add concentrated H₂SO₄ (0.1 eq) dropwise. Caution: Exothermic.
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Reaction: Reflux at 65°C for 4-6 hours.
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Self-Validating Check: Monitor by TLC (10% MeOH in DCM). The starting material (acid) will remain at the baseline; the ester will move to R_f ~ 0.4-0.5.
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Workup: Concentrate to 20% volume. Neutralize with sat. NaHCO₃. Filter the precipitate.[1]
Step 2: Aminolysis to Carboxamide
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Reagents: Dissolve the methyl ester intermediate in 7N Ammonia in Methanol (10 eq).
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Reaction: Seal the vessel and stir at Room Temperature (20-25°C) for 16 hours. Note: Heating is rarely required and may cause dimerization.
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Workup: Concentrate the solvent in vacuo.
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Purification: Triturate the solid with cold Diethyl Ether or Ethyl Acetate to remove lipophilic impurities. Filtration yields the pure amide.
Analytical Protocols & Quality Control
Trustworthiness in data is paramount. The following methods confirm identity and purity.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).
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Expected Retention: The carboxamide is polar and will elute early (typically 1.5 - 3.0 min depending on dead volume).
NMR Interpretation (Self-Validating System)
To confirm the structure, look for these specific diagnostic signals in DMSO-d₆.
| Proton (¹H) | Shift (δ ppm) | Multiplicity | Diagnostic Value |
| Amide -NH₂ | 7.6 - 8.2 | Broad Singlet (2H) | Critical: Two distinct broad peaks often appear due to restricted rotation. Disappearance of these signals upon D₂O shake confirms exchangeable protons. |
| Pyrimidine H-6 | ~8.5 - 8.7 | Doublet (J ~5 Hz) | Deshielded by adjacent ring nitrogens. |
| Pyrimidine H-5 | ~7.1 - 7.3 | Doublet (J ~5 Hz) | Couples with H-6. |
| Amine -NH₂ | ~6.5 - 7.0 | Broad Singlet (2H) | Upfield relative to amide protons due to resonance donation into the ring. |
Medicinal Chemistry Applications
The "Hinge Binder" Concept
2-Aminopyrimidine-4-carboxamide is a privileged scaffold because it mimics the hydrogen bonding pattern of Adenine.
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Interaction 1: The Pyrimidine N1 acts as an H-bond acceptor (receives H from the kinase hinge backbone NH).
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Interaction 2: The C2-Amino group acts as an H-bond donor (donates H to the kinase hinge backbone Carbonyl).
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Interaction 3: The C4-Carboxamide provides an additional vector for interactions, often reaching into the solvent-exposed front or the "gatekeeper" region, improving selectivity.
Figure 2: Schematic of the pharmacophore interactions.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
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Handling: Use a fume hood. The intermediate amines can be sensitizers.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the primary amine can oxidize over months, turning the solid yellow.
References
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ChemScene. (2023). 2-Aminopyrimidine-4-carboxamide Product Specifications. Retrieved from
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BenchChem. (2025).[1] Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. (Methodology adapted for 4-carboxamide isomer).[3] Retrieved from
-
National Institutes of Health (NIH). (2006). Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. J Med Chem. Retrieved from
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. (General pyrimidine synthesis protocols). Retrieved from
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AChemBlock. (2026).[4][5][6] 2-aminopyrimidine-4-carboxamide CAS 1823879-58-8 Data.[7][4] Retrieved from
Sources
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- 2. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. 2-aminopyrimidine-4-carboxamide 97% | CAS: 1823879-58-8 | AChemBlock [achemblock.com]
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- 6. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]
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